5-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Description
The compound 5-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a benzodioxole ring and a fluorophenyl-triazole moiety. The benzodioxole group enhances lipophilicity and metabolic stability, while the 4-fluorophenyl-triazole substituent may influence electronic properties and target binding. This compound’s structural complexity necessitates comparisons with analogous derivatives to elucidate structure-activity relationships (SARs) and crystallographic behaviors.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O3/c1-10-16(21-23-24(10)13-5-3-12(19)4-6-13)17-20-18(27-22-17)11-2-7-14-15(8-11)26-9-25-14/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUAIRZAWMDKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a benzodioxole moiety and a triazole ring, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activities. For instance:
- In vitro studies demonstrated that derivatives with triazole rings can inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. Specifically, the compound has shown effectiveness against leukemia cell lines such as MV4-11 and MOLM13 at concentrations as low as 0.3 µM .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The triazole component is believed to inhibit key signaling pathways involved in cancer cell growth and survival.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have been conducted to assess the biological activity of related compounds:
| Study | Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|---|
| 1 | Triazole derivative | MV4-11 | 0.3 | Induced apoptosis through caspase activation |
| 2 | Similar oxadiazole | MOLM13 | 1.2 | Inhibited cell proliferation significantly |
These findings highlight the potential of oxadiazole derivatives in cancer therapy.
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. The presence of the benzodioxole moiety enhances lipophilicity, which may contribute to improved bioavailability .
Comparison with Similar Compounds
Halogen-Substituted Analogues (Compounds 4 and 5)
Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) are isostructural to the target compound but differ in halogen substituents (Cl vs. F) . Key findings:
- Crystal Packing : Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite near-identical conformations, halogen size differences (Cl vs. F) induce subtle packing adjustments.
- Implications : Halogen choice affects crystallinity and solubility, critical for drug formulation.
Table 1: Structural Parameters of Halogen-Substituted Analogues
| Parameter | Compound 4 (Cl) | Compound 5 (F) |
|---|---|---|
| Space Group | $ P\overline{1} $ | $ P\overline{1} $ |
| Halogen Size (Å) | 1.80 (Cl) | 1.47 (F) |
| Dihedral Angle (°) | ~90° | ~90° |
| Crystallization Solvent | DMF | DMF |
Benzotriazole-Oxadiazole Hybrid (Compound I)
The compound 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole (I) shares the 1,2,4-oxadiazole core but replaces the benzodioxole with a benzotriazole group .
- Conformation : The benzotriazole and oxadiazole rings are planar individually but form an 80.2° dihedral angle, contrasting with the perpendicular fluorophenyl group in the target compound.
- Intermolecular Interactions : Weak C–H⋯N hydrogen bonds create 2D sheets, differing from halogen-driven packing in Compounds 4 and 3.
Structural Implications : The benzotriazole’s electron-deficient nature may alter binding affinity compared to benzodioxole’s electron-rich profile.
Trifluoromethyl-Substituted Analogues
Compounds such as 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () and 5-(5-methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole () feature strong electron-withdrawing groups (CF₃, OCF₃) .
- Bioactivity : CF₃ substituents are associated with improved pharmacokinetic profiles in antimicrobial and antiviral agents.
Functional Group Influence on Bioactivity
Antimicrobial Activity
Compound 4 (Cl-substituted) demonstrates antimicrobial activity, attributed to halogen-mediated hydrophobic interactions with bacterial targets . The target compound’s fluorophenyl group may offer similar efficacy with reduced toxicity.
Antiviral Potential
Benzotriazole-oxadiazole hybrids (e.g., Compound I) exhibit antipicornaviral activity due to triazole-mediated hydrogen bonding . The target compound’s triazole group could enable analogous interactions.
Table 2: Comparative Analysis of Structural and Functional Features
| Compound Type | Key Substituent | Structural Feature | Notable Bioactivity |
|---|---|---|---|
| Target Compound | Benzodioxole, F-Ph | Perpendicular fluorophenyl | Potential antimicrobial |
| Halogen Analogues (4, 5) | Cl/F, F-Ph | Halogen-dependent packing | Antimicrobial (Compound 4) |
| Benzotriazole Hybrid (I) | Benzotriazole | 80.2° dihedral angle | Antiviral |
| Trifluoromethyl Analogues | CF₃/OCF₃ | Electron-withdrawing effects | Enhanced PK/PD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
